2-Oxobutanoic acid

Catalog No.
S560587
CAS No.
600-18-0
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxobutanoic acid

CAS Number

600-18-0

Product Name

2-Oxobutanoic acid

IUPAC Name

2-oxobutanoic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-N

SMILES

CCC(=O)C(=O)O

Solubility

119 mg/mL
soluble in water and alcohol

Synonyms

2-Oxobutanoic Acid; 2-Oxobutyric Acid; 2-Ketobutanoic Acid; 2-Ketobutyric Acid; 2-Oxo-n-butyric Acid; 2-Oxobutanoic Acid; 2-Oxobutyric Acid; 3-Methylpyruvic Acid; NSC 60533; Propionylformic Acid; α-Ketobutyric Acid; α-Oxo-n-butyric Acid; α-Oxobutanoi

Canonical SMILES

CCC(=O)C(=O)O

Microbial Metabolism and Industrial Production

  • Metabolism: 2-Oxobutanoic acid plays a vital role in the metabolic pathways of various microorganisms, including Escherichia coli. It acts as an intermediate in the breakdown of several essential compounds like glucose and amino acids [Source: National Institutes of Health, PubChem - 2-Oxobutanoic acid, ""].
  • Industrial Production: Researchers explore efficient methods for producing 2-Oxobutanoic acid using whole cells of specific bacteria like Pseudomonas stutzeri. This production method offers potential advantages over traditional chemical synthesis approaches [Source: Applied and environmental microbiology, "Efficient production of 2-oxobutyrate from 2-hydroxybutyrate by using whole cells of Pseudomonas stutzeri strain SDM," ""].

Potential Therapeutic Applications

  • Neurological Disorders: Studies investigate the potential involvement of 2-Oxobutanoic acid in certain neurological disorders like amyotrophic lateral sclerosis (ALS) and diabetic neuropathy. While the exact mechanisms remain under exploration, researchers are examining its potential as a therapeutic target or biomarker [Source: National Library of Medicine, "2-Oxobutanoic Acid: Uses, Interactions, Mechanism of Action," ""].

Other Areas of Investigation

  • Plant Biology: 2-Oxobutanoic acid is found naturally in some plant species and may play a role in various physiological processes. Researchers are investigating its potential functions in plant growth, development, and stress responses.
  • Environmental Applications: 2-Oxobutanoic acid is a short-chain fatty acid and might play a role in the gut microbiome and environmental processes. Further research is needed to understand its specific contributions.

2-Oxobutanoic acid, also known as 2-oxobutyric acid or alpha-ketobutyric acid, is an organic compound with the molecular formula C₄H₆O₃. It is classified as a short-chain keto acid, which is a type of organic acid characterized by the presence of a keto group (C=O) adjacent to a carboxylic acid group (–COOH). This compound appears as a colorless solid that melts just above room temperature and is soluble in water .

α-Ketobutyric acid functions as a metabolic intermediate. It participates in amino acid metabolism and serves as a precursor for entering the citric acid cycle for energy production [, ].

  • Research-grade chemicals can pose various hazards. It is important to consult safety data sheets (SDS) before handling α-ketobutyric acid.
Typical of keto acids. Key reactions include:

  • Decarboxylation: It can undergo decarboxylation to yield butyric acid and carbon dioxide.
  • Transamination: This compound can react with amino acids to form corresponding amino acids through transamination processes.
  • Reduction: It can be reduced to 2-hydroxybutyric acid using reducing agents .

2-Oxobutanoic acid plays significant roles in metabolic pathways. It is involved in the metabolism of amino acids and is a key intermediate in the synthesis of other important biomolecules. Notably, it has been associated with various biological activities, including:

  • Metabolic Regulation: It influences metabolic pathways related to energy production and amino acid metabolism.
  • Cancer Research: Studies have indicated potential associations between levels of 2-oxobutanoic acid and cancer risk, suggesting its relevance as a biomarker in cancer epidemiology .

The synthesis of 2-oxobutanoic acid can be achieved through several methods:

  • Oxidation of Butyric Acid: One common method involves the oxidation of butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Decarboxylation of α-Ketobutyrate: This involves decarboxylating α-ketobutyrate under controlled conditions.
  • Biological Synthesis: Certain microorganisms can produce 2-oxobutanoic acid through metabolic pathways involving amino acids, particularly methionine and threonine .

2-Oxobutanoic acid has several applications across different fields:

  • Biochemical Research: It serves as a substrate in various enzymatic reactions and is used in studies related to metabolic pathways.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in metabolic disorders and cancer treatment .
  • Food Industry: It may be utilized as a flavoring agent or preservative due to its organic acid properties.

Research has focused on the interactions of 2-oxobutanoic acid with various biological molecules:

  • Enzyme Interactions: It acts as a substrate for enzymes involved in amino acid metabolism, such as aminotransferases and deaminases.
  • Metabolomic Studies: Its levels are measured in biological samples to understand its role in health and disease states, particularly concerning metabolic syndromes and cancers .

Several compounds share structural similarities with 2-oxobutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-2-oxobutanoic AcidC₅H₈O₃Contains an additional methyl group, influencing its metabolic role.
2-Oxopentanoic AcidC₅H₈O₃A longer chain keto acid that may exhibit different biological activities.
3-Hydroxybutyric AcidC₄H₈O₃An alcohol derivative that plays a role in energy metabolism.

Each of these compounds exhibits unique properties and biological activities that distinguish them from 2-oxobutanoic acid, highlighting its specific role within metabolic pathways and potential therapeutic applications .

Physical Description

Solid

XLogP3

0.1

Density

1.200 (d20/4)

Melting Point

33 °C
33.0 °C
Mp 31-32 °
33°C

UNII

B92RB6HY1A

Related CAS

2013-26-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

600-18-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

General Manufacturing Information

Butanoic acid, 2-oxo-: ACTIVE

Dates

Modify: 2023-08-15

Effect of Ketosubstrate on the Product Yield in the Transamination Reaction Catalyzed by Transaminase from Thermoproteus uzoniensis

E Yu Bezsudnova, T N Stekhanova, K M Boyko, V O Popov
PMID: 32342302   DOI: 10.1134/S1607672920010020

Abstract

The study of the equilibrium of reactions catalyzed by thermostable enzymes is in demand for the development of biotechnological enzyme processes. The results of the analysis of equilibrium of transamination reaction catalyzed by thermostable transaminase from the archaeon Thermoproteus uzoniensis are presented below. A comparison of the conversion of substrates was performed for reactions with L-leucine and pyruvate and L-leucine and 2-oxobutyrate at 65°C. The establishment of the equilibrium was controlled by a decrease in the concentration of 2-oxobutyrate or pyruvate and by the accumulation of the keto analog of L-leucine. It was shown that the degree of conversion of L-leucine in the reaction with specific 2-oxobutyrate is higher than in the reaction with nonspecific pyruvate.


The 138

Yadi Liu, Xiaoyuan Wang, Jie Zhan, Jinyu Hu
PMID: 31307581   DOI: 10.1016/j.enzmictec.2019.06.001

Abstract

Corynebacterium glutamicum acetohydroxyacid synthase (AHAS), composed of two subunits IlvB and IlvN, catalyzes the first reaction in the biosynthetic pathway of branched-chain amino acids. It either condenses two pyruvates to yield acetolactate, leading to the biosynthesis of L-valine and L-leucine, or condenses pyruvate with 2-ketobutyrate to yield acetohydroxybutyrate, leading to L-isoleucine biosynthesis. However, the mechanism for the substrate specificity of C. glutamicum AHAS remains unknown. In this study, AHASs from an L-valine-producing C. glutamicum VWB-1 and an L-isoleucine-producing C. glutamicum IWJ001 were analyzed. The amino acid sequence of IlvN from both strains are the same, but the 138
and 404
residues of IlvB from the two strains are different; they are alanine and valine in IWJ001 (IlvB
), but valine and alanine in VWB-1 (IlvB
). When IlvB
and IlvB
were overexpressed in wild type C. glutamicum ATCC14067 and its △alr△aceE△ilvA△leuA mutant YTW-104, the latter led to much more L-valine production than the former. AHAS activity studies also showed that the 138
valine was important for binding the 2
substrate pyruvate but not the 404
alanine. YTW-104/pJYW4-ilvB
-ilvNCE could produce 25.93 g/L L-valine. The results indicate that the 138
valine of IlvB in AHAS could play an important role, leading to the increased L-valine biosynthesis in C. glutamicum.


Engineering of Phosphoserine Aminotransferase Increases the Conversion of l-Homoserine to 4-Hydroxy-2-ketobutyrate in a Glycerol-Independent Pathway of 1,3-Propanediol Production from Glucose

Yujun Zhang, Chengwei Ma, Wanda Dischert, Philippe Soucaille, An-Ping Zeng
PMID: 30925016   DOI: 10.1002/biot.201900003

Abstract

Phosphoserine aminotransferase (SerC) from Escherichia coli (E. coli) MG1655 is engineered to catalyze the deamination of homoserine to 4-hydroxy-2-ketobutyrate, a key reaction in producing 1,3-propanediol (1,3-PDO) from glucose in a novel glycerol-independent metabolic pathway. To this end, a computation-based rational approach is used to change the substrate specificity of SerC from l-phosphoserine to l-homoserine. In this approach, molecular dynamics simulations and virtual screening are combined to predict mutation sites. The enzyme activity of the best mutant, SerC
, is successfully improved by 4.2-fold in comparison to the wild type when l-homoserine is used as the substrate, while its activity toward the natural substrate l-phosphoserine is completely deactivated. To validate the effects of the mutant on 1,3-PDO production, the "homoserine to 1,3-PDO" pathway is constructed in E. coli by coexpression of SerC
with pyruvate decarboxylase and alcohol dehydrogenase. The resulting mutant strain achieves the production of 3.03 g L
1,3-PDO in fed-batch fermentation, which is 13-fold higher than the wild-type strain and represents an important step forward to realize the promise of the glycerol-independent synthetic pathway for 1,3-PDO production from glucose.


Stimulation of Hair Growth by Small Molecules that Activate Autophagy

Min Chai, Meisheng Jiang, Laurent Vergnes, Xudong Fu, Stéphanie C de Barros, Ngan B Doan, Wilson Huang, Jessie Chu, Jing Jiao, Harvey Herschman, Gay M Crooks, Karen Reue, Jing Huang
PMID: 31216464   DOI: 10.1016/j.celrep.2019.05.070

Abstract

Hair plays important roles, ranging from the conservation of body heat to the preservation of psychological well-being. Hair loss or alopecia affects millions worldwide, but methods that can be used to regrow hair are lacking. We report that quiescent (telogen) hair follicles can be stimulated to initiate anagen and hair growth by small molecules that activate autophagy, including the metabolites α-ketoglutarate (α-KG) and α-ketobutyrate (α-KB), and the prescription drugs rapamycin and metformin, which impinge on mTOR and AMPK signaling. Stimulation of hair growth by these agents is blocked by specific autophagy inhibitors, suggesting a mechanistic link between autophagy and hair regeneration. Consistently, increased autophagy is detected upon anagen entry during the natural hair follicle cycle, and oral α-KB prevents hair loss in aged mice. Our finding that anagen can be pharmacologically activated in telogen skin when natural anagen-inducing signal(s) are absent has implications for the treatment of hair loss patients.


Meng Zhang, Xiao-Wei Yu, Yan Xu, Paula Jouhten, Gurla V T Swapna, Ralf W Glaser, John F Hunt, Gaetano T Montelione, Hannu Maaheimo, Thomas Szyperski
PMID: 28731268   DOI: 10.1111/febs.14180

Abstract

Carbon metabolism of Crabtree-negative yeast Pichia pastoris was profiled using
C nuclear magnetic resonance (NMR) to delineate regulation during exponential growth and to study the import of two precursors for branched-chain amino acid biosynthesis, α-ketoisovalerate and α-ketobutyrate. Cells were grown in aerobic batch cultures containing (a) only glucose, (b) glucose along with the precursors, or (c) glucose and Val. The study provided the following new insights. First,
C flux ratio analyses of central metabolism reveal an unexpectedly high anaplerotic supply of the tricarboxylic acid cycle for a Crabtree-negative yeast, and show that a substantial fraction of glucose catabolism proceeds through the pentose phosphate pathway. A comparison with previous flux ratio analyses for batch cultures of Crabtree-negative Pichia stipitis and Crabtree-positive Saccharomyces cerevisiae indicate that the overall regulation of central carbon metabolism in P. pastoris is intermediate in between P. stipitis and S. cerevisiae. Second, excess α-ketoisovalerate in the medium is not transported into the cytoplasm indicating that P. pastoris lacks a suitable transporter. In contrast, excess Val is efficiently taken up and largely fulfills demands for both Val and Leu for protein synthesis. Third, excess α-ketobutyrate is transported into the mitochondria for Ile biosynthesis. However, the import does not efficiently inhibit the synthesis of α-ketobutyrate from pyruvate indicating that P. pastoris has not been optimized evolutionarily to take full advantage of this carbon source. These findings have direct implications for preparing uniformly
H,
C,
N-labeled proteins containing protonated Ile, Val, and Leu methyl groups in P. pastoris for NMR-based structural biology.
Acetohydroxy acid isomeroreductase (EC 1.1.1.86), branched-chain amino acid aminotransferase (BCAT, EC 2.6.1.42), fumarase (EC 4.2.1.2), malic enzyme (EC 1.1.1.39/1.1.1.40), phosphoenolpyruvate carboxykinase (EC 4.1.1.49), pyruvate carboxylase (EC 6.4.1.1), pyruvate kinase (EC 2.7.1.40), l-serine hydroxymethyltransferase (EC 2.1.2.1), threonine aldolase (EC 4.1.2.5), threonine dehydratase (EC 4.3.1.19); transketolase (EC 2.2.1.1), transaldolase (EC 2.2.1.2).


α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells

Nicholas P Lesner, Amrita S Gokhale, Kalyani Kota, Ralph J DeBerardinis, Prashant Mishra
PMID: 32330654   DOI: 10.1016/j.ymben.2020.03.010

Abstract

Pathogenic mutations in the mitochondrial genome (mtDNA) impair organellar ATP production, requiring mutant cells to activate metabolic adaptations for survival. Understanding how metabolism adapts to clinically relevant mtDNA mutations may provide insight into cellular strategies for metabolic flexibility. In this study, we use
C isotope tracing and metabolic flux analysis to investigate central carbon and amino acid metabolic reprogramming in isogenic cells containing mtDNA mutations. We identify alterations in glutamine and cystine transport which indirectly regulate mitochondrial metabolism and electron transport chain function. Metabolism of cystine can promote glucose oxidation through the transsulfuration pathway and the production of α-ketobutyrate. Intriguingly, activating or inhibiting α-ketobutyrate production is sufficient to modulate both glucose oxidation and mitochondrial respiration in mtDNA mutant cells. Thus, cystine-stimulated transsulfuration serves as an adaptive mechanism linking glucose oxidation and amino acid metabolism in the setting of mtDNA mutations.


Underground isoleucine biosynthesis pathways in

Charles Ar Cotton, Iria Bernhardsgrütter, Hai He, Simon Burgener, Luca Schulz, Nicole Paczia, Beau Dronsella, Alexander Erban, Stepan Toman, Marian Dempfle, Alberto De Maria, Joachim Kopka, Steffen N Lindner, Tobias J Erb, Arren Bar-Even
PMID: 32831171   DOI: 10.7554/eLife.54207

Abstract

The promiscuous activities of enzymes provide fertile ground for the evolution of new metabolic pathways. Here, we systematically explore the ability of
to harness underground metabolism to compensate for the deletion of an essential biosynthetic pathway. By deleting all threonine deaminases, we generated a strain in which isoleucine biosynthesis was interrupted at the level of 2-ketobutyrate. Incubation of this strain under aerobic conditions resulted in the emergence of a novel 2-ketobutyrate biosynthesis pathway based upon the promiscuous cleavage of
-succinyl-L-homoserine by cystathionine γ-synthase (MetB). Under anaerobic conditions, pyruvate formate-lyase enabled 2-ketobutyrate biosynthesis from propionyl-CoA and formate. Surprisingly, we found this anaerobic route to provide a substantial fraction of isoleucine in a wild-type strain when propionate is available in the medium. This study demonstrates the selective advantage underground metabolism offers, providing metabolic redundancy and flexibility which allow for the best use of environmental carbon sources.


The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation

David Bui, Dora Ravasz, Christos Chinopoulos
PMID: 30810978   DOI: 10.1007/s11064-019-02759-8

Abstract

The reaction catalyzed by succinate-CoA ligase in the mitochondrial matrix yields a high-energy phosphate when operating towards hydrolysis of the thioester bond of succinyl-CoA, known as mitochondrial substrate-level phosphorylation (mSLP). The catabolism of several metabolites converge to succinyl-CoA but through different biochemical pathways. Among them, threonine, serine and methionine catabolize to succinyl-CoA through the common intermediate, 2-ketobutyrate. During the course of this pathway 2-ketobutyrate will become succinyl-CoA through propionyl-CoA catabolism, obligatorily passing through an ATP-consuming step substantiated by propionyl-CoA carboxylase. Here, by recording the directionality of the adenine nucleotide translocase while measuring membrane potential we tested the hypothesis that catabolism of 2-ketobutyrate negates mSLP due to the ATP-consuming propionyl-CoA carboxylase step in rotenone-treated, isolated mouse liver and brain mitochondria. 2-Ketobutyrate produced a less negative membrane potential compared to NADH or FADH
-linked substrates, which was sensitive to inhibition by rotenone, atpenin and arsenate, implying the involvement of complex I, complex II and a dehydrogenase-most likely branched chain keto-acid dehydrogenase, respectively. Co-addition of 2-ketobutyrate with NADH- or FADH
-linked substrates yielded no greater membrane potential than in the presence of substrates alone. However, in the presence of NADH-linked substrates, 2-ketobutyrate prevented mSLP in a dose-dependent manner. Our results imply that despite that 2-ketobutyrate leads to succinyl-CoA formation, obligatory metabolism through propionyl-CoA carboxylase associated with ATP expenditure abolishes mSLP. The provision of metabolites converging to 2-ketobutyrate may be a useful way for manipulating mSLP without using pharmacological or genetic tools.


Mitochondria play an important role in the cell proliferation suppressing activity of berberine

Xiao-Jin Yan, Xuan Yu, Xin-Pei Wang, Jing-Fei Jiang, Zhi-Yi Yuan, Xi Lu, Fan Lei, Dong-Ming Xing
PMID: 28181523   DOI: 10.1038/srep41712

Abstract

After being studied for approximately a century, berberine (BBR) has been found to act on various targets and pathways. A great challenge in the pharmacological analysis of BBR at present is to identify which target(s) plays a decisive role. In the study described herein, a rescue experiment was designed to show the important role of mitochondria in BBR activity. A toxic dose of BBR was applied to inhibit cell proliferation and mitochondrial activity, then α-ketobutyrate (AKB), an analogue of pyruvate that serves only as an electron receptor of NADH, was proven to partially restore cell proliferation. However, mitochondrial morphology damage and TCA cycle suppression were not recovered by AKB. As the AKB just help to regenerate NAD+, which is make up for part function of mitochondrial, the recovered cell proliferation stands for the contribution of mitochondria to the activity of BBR. Our results also indicate that BBR suppresses tumour growth and reduces energy charge and mitochondrial DNA (mtDNA) copy number in a HepG2 xenograft model. In summary, our study suggests that mitochondria play an important role in BBR activity regarding tumour cell proliferation and metabolism.


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